molecular formula C17H14N2O2 B2395650 4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one CAS No. 938016-20-7

4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one

Cat. No.: B2395650
CAS No.: 938016-20-7
M. Wt: 278.311
InChI Key: WQCDRDMTEIDFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]benzimidazole core fused with a hydroxy and methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an o-phenylenediamine derivative with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but common reagents include halogens and nucleophiles.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6400,2,6]dodeca-1(12),4,8,10-tetraen-3-one is unique due to its specific functional groups and fused ring system, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-3a-(4-methylphenyl)-4H-pyrrolo[1,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)17-10-15(20)16(21)19(17)14-5-3-2-4-13(14)18-17/h2-10,18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCDRDMTEIDFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23C=C(C(=O)N2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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